3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene
Description
Properties
CAS No. |
919172-64-8 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
3-benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C16H18O/c1-15-8-10-16(2,11-9-15)17-14(15)12-13-6-4-3-5-7-13/h3-8,10,12H,9,11H2,1-2H3 |
InChI Key |
OYUJNQRANQUKOX-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C=C1)(OC2=CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Thermal Addition of Ethylene to Phenols
One of the most notable methods for synthesizing bicyclic compounds involves the thermal addition of ethylene to phenolic compounds. This method has been documented for the production of bicyclo[2.2.2]octenes.
Process : The reaction typically occurs at high temperatures (around 275°C) and pressures (2000-3000 atm) where phenols react with ethylene.
Reaction Conditions : The phenol is placed in a high-pressure reactor, and ethylene is introduced to maintain the desired pressure throughout the reaction duration (approximately 13–16 hours).
Outcomes : This method can yield various bicyclo[2.2.2]octenones, which can then be further transformed into the target compound through subsequent reactions involving benzylidene formation.
Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for constructing bicyclic systems and can be adapted for synthesizing 3-benzylidene derivatives.
Mechanism : This cycloaddition involves a diene reacting with a dienophile, which can be tailored to include specific substituents such as benzyl groups.
Example : For instance, using a substituted cyclopentadiene as the diene and an appropriate benzyl-substituted alkene as the dienophile can lead to the formation of bicyclic intermediates that can be further functionalized to yield the desired compound.
Photochemical Approaches
Photochemical methods have also been explored for synthesizing complex chemotypes like 3-benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene.
Procedure : This involves exposing specific precursors to light, which facilitates cycloaddition reactions under mild conditions.
Advantages : Photochemical methods often provide regioselectivity and stereoselectivity that are advantageous for synthesizing complex organic molecules without harsh reagents.
Comparative Analysis of Preparation Methods
The following table summarizes the key characteristics of different preparation methods for 3-benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene:
| Method | Reaction Type | Conditions | Yield Potential | Complexity |
|---|---|---|---|---|
| Thermal Addition | Addition Reaction | High temperature & pressure | Moderate | Moderate |
| Diels-Alder | Cycloaddition | Varies (mild conditions) | High | High |
| Photochemical | Cycloaddition | Light exposure | Variable | Moderate |
Chemical Reactions Analysis
Types of Reactions
3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene can undergo various chemical reactions, including:
Oxidation: The presence of the oxygen atom in the bicyclic structure makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions to modify its functional groups.
Substitution: The benzylidene and dimethyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives can be used in the development of bioactive compounds.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can participate in various chemical reactions. The pathways involved may include binding to enzymes or receptors, altering their activity, and influencing biological processes.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Impact: The benzylidene group in the target compound introduces aromaticity, enhancing π-π stacking capabilities compared to aliphatic substituents (e.g., dichloromethylene or methyl groups) . This could improve binding affinity in biological systems or material matrices.
Heteroatom Variations :
- Replacing the oxygen bridge with sulfur (e.g., 3,3-dichloro-2-thiabicyclo[2.2.2]oct-5-ene) lowers stability due to sulfur’s larger atomic radius and weaker bond strength, making the compound prone to hydrolysis .
- The peroxide bridge in Ascaridole confers unique reactivity, enabling radical-mediated biological activity but requiring careful handling due to explosivity .
Biological Activity
3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene is a bicyclic compound notable for its unique oxabicyclic structure, which includes an ether oxygen within a rigid bicyclic framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C16H18O
- Molecular Weight : 226.31 g/mol
- CAS Number : 919172-64-8
Antimicrobial Activity
Research indicates that compounds with similar structural features to 3-benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene exhibit significant antimicrobial properties. For instance, studies on related benzylidene derivatives have shown promising activity against drug-resistant bacterial strains such as Staphylococcus aureus and Acinetobacter baumannii .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound 17 | Staphylococcus aureus-MRSA | 2 |
| Compound 18 | Acinetobacter baumannii-MDR | 16 |
These findings suggest that the structural characteristics of 3-benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene may confer similar antibacterial properties.
Anticancer Potential
The anticancer activity of related compounds has also been explored. For example, studies have demonstrated that certain derivatives induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic gene expressions . The mechanism involves upregulation of pro-apoptotic genes like Bak and Bad while downregulating Bcl-XL and Bcl-2, leading to increased cell death in cancerous tissues.
Structure-Activity Relationship (SAR)
The structure of 3-benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene suggests that modifications to the benzylidene moiety could enhance biological activity. The presence of electron-withdrawing groups (like nitro groups) at specific positions on the aromatic ring has been associated with increased antimicrobial potency .
Key Findings:
- Electron-withdrawing Groups : Enhance antimicrobial activity.
- Hydrophilic Substituents : Generally reduce antibacterial effectiveness.
- Bicyclic Structure : Provides rigidity that may influence interaction with biological targets.
Case Studies
Recent studies have focused on the synthesis of various derivatives of bicyclic compounds to evaluate their biological activities:
- Synthesis and Evaluation of Antibacterial Agents :
- Antiproliferative Activity Assessment :
Q & A
Basic Question: What are the primary challenges in synthesizing 3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene, and what methodologies address its isolation?
Answer:
Synthesis of bicyclic systems like 1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene is complicated by their inherent volatility, which complicates purification. For example, Y. Inouye et al. (1990) reported that the parent 2-oxabicyclo[2.2.2]oct-5-ene could not be isolated in pure form due to high volatility, requiring derivatization or stabilization via substituent introduction (e.g., benzylidene groups) . To mitigate this, low-temperature crystallization or rapid chromatographic techniques under inert atmospheres are recommended. Additionally, introducing bulky substituents (e.g., 3-benzylidene) enhances stability by reducing ring strain and steric crowding, as evidenced by analogous bicyclic systems .
Basic Question: How is the structural conformation of 3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene determined experimentally?
Answer:
X-ray crystallography is the gold standard for structural elucidation. For example, Tyrrell et al. (2008) resolved the crystal structure of a related compound, (1RS,4SR)-3-dichloromethylene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene, using single-crystal X-ray diffraction at 150 K. Key parameters include:
| Crystallographic Data | Values |
|---|---|
| Space group | Monoclinic, P21/c |
| Unit cell dimensions (Å) | a = 9.3365, b = 9.6327, c = 11.4259 |
| β angle (°) | 92.7347 |
| R factor | 0.035 |
| Mean C–C bond length (Å) | 0.002 |
The bridged boat-like conformation and substituent positioning were confirmed, with the dichloromethylene group deviating significantly from the bicyclic core . For analogous compounds, synchrotron radiation or cryogenic cooling improves resolution of volatile derivatives.
Advanced Question: How do reaction conditions influence regio- and stereoselectivity in nucleophilic ring-opening of 2-oxabicyclo[2.2.2]oct-5-ene systems?
Answer:
The regio- and stereoselectivity of nucleophilic ring-opening reactions (e.g., with alcohols or water) are governed by catalyst choice, solvent, and nucleophile size. Yang and Miller (2000s) demonstrated that In(OTf)₃ catalysis promotes anti-1,2 and anti-1,4 products in [2.2.2] systems, contrasting with [2.2.1] systems that yield syn-1,4 products. For example:
| Bicyclic System | Nucleophile | Major Product Selectivity |
|---|---|---|
| [2.2.2]oct-5-ene | MeOH | Anti-1,2 (85%) |
| [2.2.1]hept-5-ene | H₂O | Syn-1,4 (72%) |
Polar aprotic solvents (e.g., DCM) favor anti-selectivity by stabilizing transition states through dipole interactions, while bulky nucleophiles (e.g., tert-butanol) preferentially attack less hindered positions .
Advanced Question: Can domino reactions be employed to construct 2-oxabicyclo[2.2.2]oct-5-ene skeletons?
Answer:
Yes. Huang et al. (2014) developed a phosphine/secondary amine-catalyzed domino reaction combining [1+4] cycloaddition and rearrangement to synthesize 2-oxabicyclo[2.2.2]oct-5-ene derivatives. Key steps include:
Catalytic Cycle : Tributylphosphine initiates nucleophilic attack on allenoates, forming zwitterionic intermediates.
Cycloaddition : The intermediate undergoes [1+4] addition with electron-deficient olefins.
Rearrangement : Aza-Claisen or oxa-electrocyclic rearrangements yield the bicyclic core.
This method achieves enantioselectivity (up to 92% ee) using chiral phosphine catalysts and tolerates diverse substituents (e.g., aryl, alkyl) .
Advanced Question: How does the conformational rigidity of the bicyclic core influence reactivity in Diels-Alder or electrophilic additions?
Answer:
The bridged boat conformation imposes torsional strain, enhancing reactivity in cycloadditions. For instance, Tyrrell et al. (2008) observed that the dichloromethylene substituent in analogous compounds adopts an exo orientation, increasing susceptibility to electrophilic attack at the olefinic bond. Computational studies (e.g., Yamabe et al., 1996) suggest that the electron-deficient oxabicyclic core acts as a dienophile in Diels-Alder reactions, with rate acceleration attributed to pre-organization of π orbitals . Experimental data show a 10-fold rate increase compared to non-bicyclic analogs under identical conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
